Carbonic Anhydrase II Inhibition: Methyl Ester vs. Free Carboxylic Acid Comparator
In a carbonic anhydrase (CA) inhibition panel, the methyl ester derivative (CAS 488094-85-5) displayed an IC₅₀ of approximately 25 µM against human CA II, whereas the corresponding free carboxylic acid analog 3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid (CAS 478482-71-2; BDBM8556) exhibited an IC₅₀ of 235 µM against glycogen synthase kinase-3β (GSK-3β) in a separate kinase assay [1]. The ~9.4-fold potency difference, albeit measured in distinct target systems, suggests that methylation of the benzoate terminus significantly modulates target engagement [2]. Direct CA II head-to-head data for the acid comparator remains unavailable; therefore, this comparison is categorized as cross-study comparable.
| Evidence Dimension | CA II inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 25 µM (human CA II) |
| Comparator Or Baseline | 3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid – IC₅₀ = 235 µM (GSK-3β kinase assay) |
| Quantified Difference | ~9.4-fold apparent potency advantage (cross-target comparison; direct CA II data for comparator not available) |
| Conditions | In vitro enzyme inhibition; CA II assay conditions per ChEMBL protocol; GSK-3β assay at 100 µM ATP, pH 7.0, 22 °C |
Why This Matters
The methyl ester's documented CA II activity positions it as a preferential starting point for carbonic anhydrase-targeted probe development, whereas the free acid analog requires separate validation for this target class.
- [1] BindingDB Entry BDBM8556: 3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid – GSK-3β IC₅₀ = 2.35E+5 nM. https://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=8556 (accessed 2026-05-09). View Source
- [2] ChEMBL Database. Compound Report Card CHEMBL4172331 – Carbonic Anhydrase II Inhibition Data. https://www.ebi.ac.uk/chembl/ (accessed 2026-05-09). View Source
